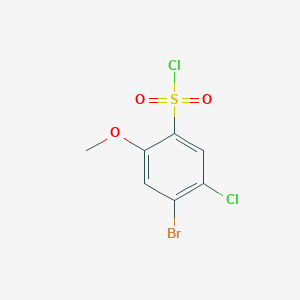![molecular formula C11H11ClN2O B2354517 2-chloro-n-[(1h-indol-2-yl)methyl]acetamide CAS No. 2224514-23-0](/img/structure/B2354517.png)
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide is an organic compound that features a chloroacetamide group attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-n-[(1h-indol-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with an indole derivative. One common method includes the use of thionyl chloride (SOCl2) to promote the reaction under anhydrous conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial synthesis.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce carboxylic acids and amines.
Scientific Research Applications
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies related to cell signaling and apoptosis, given the biological activity of the indole moiety.
Material Science: It can be used in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-n-[(1h-indol-2-yl)methyl]acetamide involves its interaction with biological targets, such as enzymes or receptors. The indole moiety is known to interact with various proteins, potentially inhibiting their function. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide is unique due to the presence of the indole moiety, which imparts specific biological activities not found in other chloroacetamide derivatives. This makes it a valuable compound for research in medicinal chemistry and biological studies.
Properties
IUPAC Name |
2-chloro-N-(1H-indol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-6-11(15)13-7-9-5-8-3-1-2-4-10(8)14-9/h1-5,14H,6-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLRIZWCDIFBID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
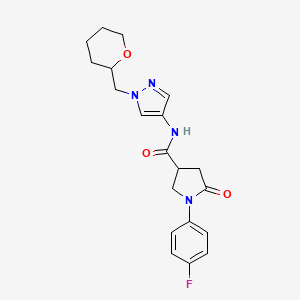
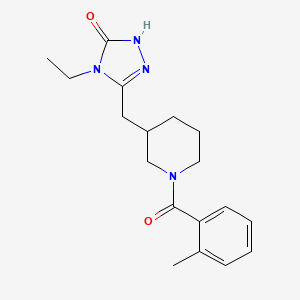
![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)
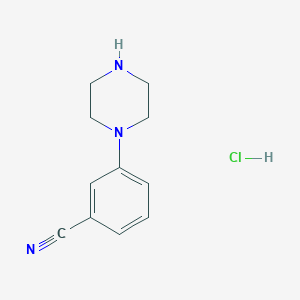
![1,3-Dimethyl-8-(4-propoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2354443.png)
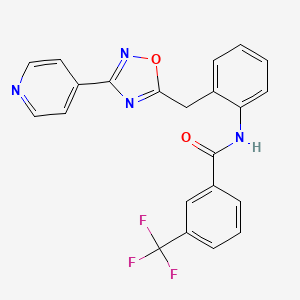
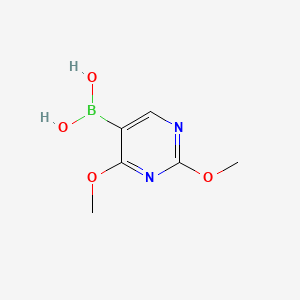
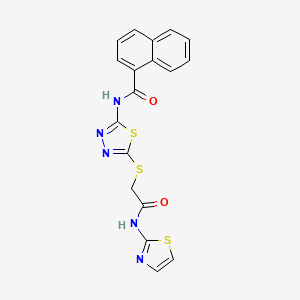
![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)
![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)
![2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2354454.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)
